molecular formula C19H26N4O4S B2892158 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide CAS No. 1010864-73-9

3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide

Katalognummer: B2892158
CAS-Nummer: 1010864-73-9
Molekulargewicht: 406.5
InChI-Schlüssel: OCVPYTHEAIZPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a methoxy-substituted aromatic ring, a 1-methylpyrazole moiety, and a pyrrolidine sulfonyl group. Its molecular formula is C₂₁H₂₇N₅O₄S (molecular weight: 453.54 g/mol). The methoxy group enhances lipophilicity, which may improve membrane permeability .

Eigenschaften

IUPAC Name

3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-21-14-16(13-20-21)15-22(10-11-28(25,26)23-8-3-4-9-23)19(24)17-6-5-7-18(12-17)27-2/h5-7,12-14H,3-4,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVPYTHEAIZPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide, a compound with the CAS number 1010864-73-9, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.

Molecular Structure

The molecular formula of the compound is C19H26N4O4SC_{19}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 406.5 g/mol. The structure features a methoxy group, a pyrazole moiety, and a pyrrolidinylsulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H26N4O4S
Molecular Weight406.5 g/mol
CAS Number1010864-73-9

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR. For instance, studies indicate that certain pyrazole derivatives can effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models of inflammation. This suggests that the compound may be beneficial in treating inflammatory diseases .

Antimicrobial Properties

In addition to its antitumor and anti-inflammatory activities, there is evidence suggesting antimicrobial effects of pyrazole derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of several pyrazole derivatives against cancer cell lines. The results indicated that compounds similar to 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This highlights its potential as an antitumor agent.

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a significant decrease in edema and inflammatory markers. This study supports the hypothesis that these compounds can modulate inflammatory responses effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide. Modifications on the pyrazole ring and sulfonamide group can enhance potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Substituents on PyrazoleIncreased antitumor activity
Alterations in Sulfonamide GroupEnhanced anti-inflammatory effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core benzamide or pyrazole motifs but differ in substituents, leading to variations in physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
3-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide C₂₁H₂₇N₅O₄S 453.54 Methoxy, pyrazole, pyrrolidine sulfonyl Enzyme inhibition, receptor modulation
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide C₂₀H₁₈F₃N₃O₃ 405.37 Methoxy, trifluoromethyl, phenoxy, pyrazole Enhanced metabolic stability
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide C₁₆H₁₄F₃N₅O₃ 381.31 Trifluoro, oxadiazole, pyrazole Bioisosteric replacement for drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy, tert-butyl, methylbenzamide Metal-catalyzed C–H bond functionalization

Key Comparative Insights

  • Electronic Effects : The oxadiazole ring in N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide introduces strong electron-withdrawing properties, which may stabilize interactions with charged residues in enzyme active sites .
  • Synthetic Utility : The tert-butyl and hydroxy groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable its use as a directing group in catalysis, unlike the target compound’s sulfonyl group, which may prioritize solubility over catalytic activity .

Research Findings and Functional Implications

Catalytic vs. Therapeutic Roles

  • The target compound’s pyrrolidine sulfonyl group may confer solubility advantages in aqueous environments, making it suitable for in vivo studies, whereas the tert-butyl derivative in is tailored for solid-phase catalysis .
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the non-fluorinated target compound .

Structural-Activity Relationships (SAR)

  • Pyrazole Positioning : Substitution at the pyrazole 4-position (common in all compounds) is critical for maintaining planar geometry, facilitating π-π stacking in target binding .
  • Sulfonyl vs. Oxadiazole : The pyrrolidine sulfonyl group may engage in hydrogen bonding with polar residues, while oxadiazole’s rigidity could limit conformational flexibility in binding pockets .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical for ensuring high yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the pyrazole-methylamine intermediate (e.g., 1-methyl-1H-pyrazol-4-yl)methanol via nucleophilic substitution or condensation reactions using reagents like 1-methylpyrazole and formaldehyde under acidic conditions .
  • Step 2: Sulfonylation of the ethylamine moiety using pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the N-[2-(pyrrolidin-1-ylsulfonyl)ethyl] intermediate .
  • Step 3: Coupling the intermediates with 3-methoxybenzoyl chloride via amide bond formation under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) . Critical intermediates include the sulfonylated ethylamine derivative and the pyrazole-methylamine precursor, as impurities here can drastically reduce final yield .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the regiochemistry of the pyrazole ring and sulfonyl group placement. For example, the methyl group on the pyrazole appears as a singlet at δ ~3.8 ppm, while the pyrrolidine sulfonyl protons show distinct splitting patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) validate functional groups .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ expected at ~475 Da) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrazole-methylamine intermediate and the sulfonylated ethyl group to enhance regioselectivity?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and reduce side reactions .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts like DMAP can improve coupling efficiency .
  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the sulfonamide group .
  • Monitoring Reaction Progress : Real-time FTIR or HPLC can track intermediate consumption and adjust conditions dynamically .

Q. What strategies can resolve discrepancies in biological activity data when testing this compound against different enzyme isoforms?

  • Enzyme-Specific Assays : Use isoform-selective substrates (e.g., fluorogenic probes) to isolate activity contributions .
  • Molecular Dynamics Simulations : Model binding interactions with isoforms to identify steric or electronic clashes caused by the pyrrolidine sulfonyl group .
  • Mutagenesis Studies : Replace key residues in enzyme isoforms (e.g., catalytic lysine or aspartate) to pinpoint binding determinants .
  • Data Normalization : Express activity as a ratio to a control inhibitor (e.g., staurosporine) to account for batch-to-batch variability .

Q. How do structural modifications to the benzamide core impact the compound’s pharmacokinetic properties?

  • Methoxy Group Position : Moving the methoxy group from the 3- to 4-position on the benzamide increases metabolic stability by reducing CYP3A4-mediated oxidation .
  • Sulfonyl Group Replacement : Replacing pyrrolidine sulfonyl with a smaller sulfonamide (e.g., methyl sulfone) improves solubility but reduces target affinity due to weaker hydrogen bonding .
  • Pyrazole Methylation : Adding a methyl group to the pyrazole nitrogen enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration but requiring dose adjustments for toxicity .

Methodological Considerations

  • Data Contradiction Analysis : When NMR signals overlap (e.g., pyrrolidine protons), use 2D techniques like COSY or HSQC to resolve ambiguities .
  • Yield Improvement : Recrystallization from ethyl acetate/hexane (1:3) removes unreacted sulfonamide precursors, increasing purity to >95% .
  • Biological Assay Design : Include negative controls with scrambled peptide sequences to rule out nonspecific binding in enzyme inhibition studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.